molecular formula C4H6N2O2 B3271345 1H-Pyridazin-6-one hydrate CAS No. 5463-28-5

1H-Pyridazin-6-one hydrate

Cat. No.: B3271345
CAS No.: 5463-28-5
M. Wt: 114.1 g/mol
InChI Key: PNYDTXSCNRYJSS-UHFFFAOYSA-N
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Description

1H-Pyridazin-6-one hydrate is a heterocyclic compound that contains a six-membered ring with two adjacent nitrogen atoms and a keto group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyridazin-6-one hydrate can be synthesized through several methods. One common approach involves the reaction of arylhydrazono acetamides with chloroacetic acid chloride to form N-chloroacetyl derivatives. These derivatives then react with pyridines, followed by ring closure to yield 1-(4-amino-6-oxo-pyridazin-5-yl)-pyridinium chlorides. Treatment with hydrazinium hydrate results in the formation of 5-amino-4-hydroxy-pyridazin-6-one .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyridazin-6-one hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the keto group or nitrogen atoms participate in the reaction.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyridazinones, which can exhibit different functional groups depending on the reagents and conditions used .

Scientific Research Applications

1H-Pyridazin-6-one hydrate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in studying enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Pyridazin-6-one hydrate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

    Pyridazine: Another heterocyclic compound with two adjacent nitrogen atoms but lacks the keto group at the 6th position.

    Pyridazinone: Similar to 1H-Pyridazin-6-one hydrate but without the hydrate form.

Uniqueness: this compound is unique due to its specific structural features, including the keto group and the hydrate form, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in synthesizing derivatives with diverse biological activities .

Properties

IUPAC Name

1H-pyridazin-6-one;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O.H2O/c7-4-2-1-3-5-6-4;/h1-3H,(H,6,7);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYDTXSCNRYJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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